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Compound of Interest

Compound Name: sec-Butyl acrylate

Cat. No.: B146066

For researchers, scientists, and drug development professionals, a thorough understanding of
a molecule's structure is paramount. This guide provides a comparative spectroscopic analysis
of sec-butyl acrylate and its common isomers—n-butyl acrylate, isobutyl acrylate, and tert-
butyl acrylate—using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared
(FTIR) spectroscopy. The data presented herein, sourced from various spectroscopic
databases, offers a valuable reference for the identification and characterization of these widely
used acrylate monomers.

Executive Summary

This guide presents a detailed comparison of the H NMR, 3C NMR, and FTIR spectra of sec-
butyl acrylate and its isomers. The spectral features of each molecule are unique, allowing for
their unambiguous differentiation. Key distinguishing features in the *H NMR spectra arise from
the distinct chemical environments and splitting patterns of the butyl group protons. Similarly,
the 13C NMR spectra show characteristic shifts for the carbon atoms of the different butyl
isomers. FTIR spectroscopy provides complementary information, with subtle but consistent
differences in the fingerprint region for each isomer, in addition to the characteristic acrylate
group absorptions.

Comparison of Spectroscopic Data

The following tables summarize the key *H NMR, 13C NMR, and FTIR spectral data for sec-
butyl acrylate and its isomers.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Chemical Shift and Multiplicity Data for Butyl Acrylate Isomers

Compound Vinyl Protons (6, ppm) Alkyl Protons (6, ppm)

~4.9 (sextet, -OCH-), ~1.6
sec-Butyl Acrylate ~6.3 (dd), ~6.1 (dd), ~5.8 (dd) (quintet, -CH2-), ~1.2 (d, -
OCHCHSs), ~0.9 (t, -CH2CH5)

4.16 (t, -OCH3-), 1.65 (quintet,
n-Butyl Acrylate 6.36 (dd), 6.11 (dd), 5.80 (dd) -OCHz2CH3z-), 1.41 (sextet, -
CH2CHs), 0.96 (t, -CHs)[1]

3.93 (d, -OCHz-), 1.95 (m, -

Isobutyl Acrylate ~6.4-5.8 (m)
CH-), 0.95 (d, -CH(CHs3)2)

tert-Butyl Acrylate 6.30 (dd), 6.04 (dd), 5.72 (dd) 1.50 (s, -C(CHs3)3)[2]

Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'q" quartet, 'quintet’ quintet, 'sextet’ sextet, 'm’
multiplet, and 'dd' doublet of doublets. Chemical shifts are approximate and may vary slightly
depending on the solvent and experimental conditions.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: 13C NMR Chemical Shift Data for Butyl Acrylate Isomers
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Compound

C=0 (3, ppm)

C=CHz2 (o,
ppm)

=CHz (3, ppm)

Alkyl Carbons
(3, ppm)

sec-Butyl
Acrylate

~166

~130

~128

~72 (-OCH-),
~29 (-CH2-), ~19
(-OCHCHs), ~10
(-CH2CH5)

n-Butyl Acrylate

166.4

130.4

128.8

64.5 (-OCHz2-),
30.8 (-
OCH2CHz2-), 19.3
(-CH2CHs), 13.8
(-CHs)[3]

Isobutyl Acrylate

~166

~131

~128

~71 (-OCHz2-),
~28 (-CH-), ~19
(-CH(CHs)2)

tert-Butyl
Acrylate

165.7

131.0

128.0

80.3 (-OC-), 28.3
(-C(CHs3)3)

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands for Butyl Acrylate Isomers (cm™1)

Functional sec-Butyl n-Butyl Isobutyl tert-Butyl
Group Acrylate Acrylate Acrylate Acrylate
C-H stretch (sp?)  ~3040 ~3040 ~3040 ~3040
~2970, ~2935, ~2960, ~2935, ~2965, ~2935, ~2980, ~2935,
C-H stretch (sp?)
~2880 ~2875[4] ~2875 ~2870
C=0 stretch
~1725 ~1725[4] ~1725 ~1725
(ester)
C=C stretch ~1635, ~1620 ~1636, ~1620[4] ~1636, ~1620 ~1636, ~1620
C-O stretch ~1180 ~1190 ~1190 ~1160
=C-H bend ~985, ~810 ~085, ~810 ~985, ~810 ~985, ~810
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of liquid acrylate samples is
outlined below.

Sample Preparation:

o Accurately weigh 10-20 mg of the liquid acrylate sample into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs).

Thoroughly mix the sample to ensure homogeneity.

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to
remove any particulate matter.

Cap the NMR tube securely.

Instrument Parameters:

o Spectrometer: A 300 MHz or higher field NMR spectrometer.

* Nuclei: *H and 3C.

e Temperature: 298 K (25 °C).

e 'H NMR:

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-32.

o Relaxation delay: 1-2 seconds.

o Spectral width: Appropriate to cover the expected chemical shift range (e.g., -1 to 10 ppm).

e 13C NMR:
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[e]

Pulse sequence: Proton-decoupled experiment.

o

Number of scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation delay: 2-5 seconds.

Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0 to 200
ppm).

[¢]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCls
at 7.26 ppm for *H and 77.16 ppm for 13C).

Integrate the peaks in the *H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol is suitable for the analysis of liquid acrylate samples using an FTIR
spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

e Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a
suitable solvent (e.qg., isopropanol) and allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Place a small drop of the liquid acrylate sample onto the center of the ATR crystal, ensuring
the crystal is fully covered.
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e Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio over a spectral range of 4000-400 cm~1.

Data Processing and Interpretation:
e The acquired spectrum should be baseline corrected if necessary.
« |dentify the characteristic absorption bands and their corresponding wavenumbers.

o Assign the observed bands to specific functional group vibrations by comparing them to
known correlation tables and reference spectra.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and
identification of an unknown butyl acrylate isomer.
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Caption: Workflow for the spectroscopic identification of a butyl acrylate isomer.

Conclusion

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b146066?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The spectroscopic techniques of NMR and FTIR provide a powerful and complementary
approach to the structural elucidation of sec-butyl acrylate and its isomers. The distinct
electronic and steric environments of the butyl groups in each isomer give rise to unique and
readily distinguishable spectral fingerprints. This guide serves as a practical resource for
researchers, enabling the confident identification and differentiation of these important acrylate
monomers in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Acrylate and its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146066#spectroscopic-analysis-nmr-ftir-of-sec-butyl-
acrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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